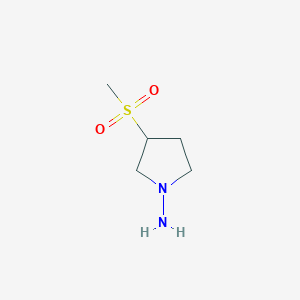
3-Methylsulfonylpyrrolidin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylsulfonylpyrrolidin-1-amine is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a methylsulfonyl group attached to the third carbon and an amine group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylsulfonylpyrrolidin-1-amine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-chloropropylamine with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylsulfonylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylsulfonylpyrrolidin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methylsulfonylpyrrolidin-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with similar structural features.
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-Methylsulfonylpyrrolidin-1-amine is unique due to the presence of both a methylsulfonyl group and an amine group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H12N2O2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
3-methylsulfonylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2O2S/c1-10(8,9)5-2-3-7(6)4-5/h5H,2-4,6H2,1H3 |
InChI-Schlüssel |
CBDHERIYHJCWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCN(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



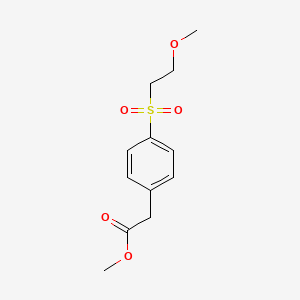
![1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone](/img/structure/B13875305.png)

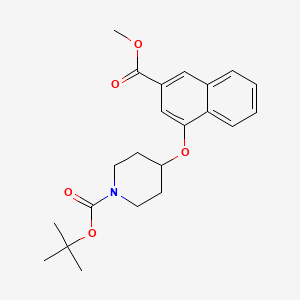

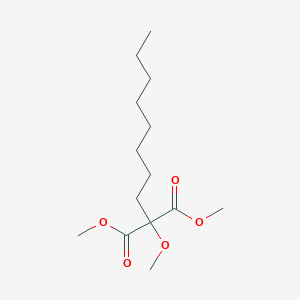

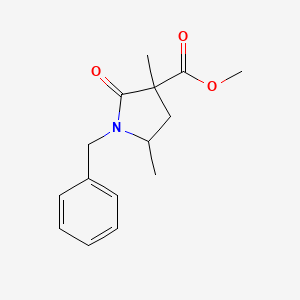

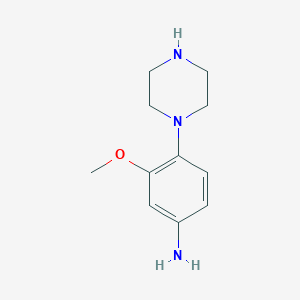
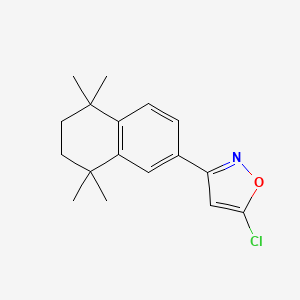
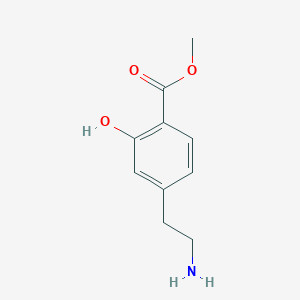
![Methyl 2-[(5-chloropyridine-2-carbonyl)amino]-4-methylbenzoate](/img/structure/B13875358.png)
